Ethyl 2-[(4-methylbenzoyl)amino]acetate

Catalog No.
S716609
CAS No.
122081-29-2
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(4-methylbenzoyl)amino]acetate

CAS Number

122081-29-2

Product Name

Ethyl 2-[(4-methylbenzoyl)amino]acetate

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]acetate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

PQHQYXFXTGCTNZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C

Synonyms

ETHYL 2-[(4-METHYLBENZOYL)AMINO]ACETATE

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C

Ethyl 2-[(4-methylbenzoyl)amino]acetate is an organic compound classified as an amino acid derivative, characterized by the molecular formula C12H15NO3C_{12}H_{15}NO_{3} and a molecular weight of approximately 221.25 g/mol. The compound features an ethyl ester group and a 4-methylbenzoyl amide group, contributing to its unique structure and properties. It is typically a white to light yellow solid with a melting point between 75 and 77 °C and a boiling point of 381.4 °C at 760 mmHg .

The presence of both polar functional groups (the ester and amide) and an aromatic ring in its structure suggests that Ethyl 2-[(4-methylbenzoyl)amino]acetate can engage in various chemical interactions, making it a versatile intermediate in organic synthesis.

, primarily due to its functional groups:

  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Amide Formation: The amine group can react with carboxylic acids or acid chlorides to form amides.
  • Hydrogenation: Under specific conditions, this compound can undergo hydrogenation reactions, particularly when catalyzed by metals like ruthenium.

These reactions highlight its utility as a building block for more complex organic molecules.

Research into the biological activity of Ethyl 2-[(4-methylbenzoyl)amino]acetate is still emerging. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties. The potential for this compound to interact with biological systems makes it an interesting candidate for further pharmacological investigation.

The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]acetate typically involves the following steps:

  • Starting Materials: Ethyl glycinate hydrochloride and 4-methylbenzoyl chloride are commonly used.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, often at low temperatures to control the reaction rate.
  • Base Utilization: A base like triethylamine is employed to neutralize the hydrochloric acid generated during the reaction, facilitating the formation of the desired product .

In industrial settings, continuous flow reactors may be utilized to improve efficiency and yield during production.

Ethyl 2-[(4-methylbenzoyl)amino]acetate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use as a pharmacological agent due to its structural features.
  • Specialty Chemicals Production: Used in producing various specialty chemicals and materials .

Several compounds share structural similarities with Ethyl 2-[(4-methylbenzoyl)amino]acetate. Here are some notable examples:

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate
  • Ethyl 3-oxo-3-(4-tolyl)propionate
  • Ethyl benzoylacetate

Comparison Highlights

Compound NameUnique Features
Ethyl 2-[(4-methylbenzoyl)amino]acetateContains both an ethyl ester and a 4-methylbenzoyl amide group, enhancing its reactivity and applications.
Ethyl 3-(4-methylphenyl)-3-oxopropanoateLacks the amino functional group, limiting its versatility compared to Ethyl 2-[(4-methylbenzoyl)amino]acetate.
Ethyl 3-oxo-3-(4-tolyl)propionateSimilar structure but differs in functional groups affecting reactivity patterns.
Ethyl benzoylacetatePrimarily an ester without the amino component, which restricts its use in biological applications.

Ethyl 2-[(4-methylbenzoyl)amino]acetate stands out due to its specific combination of functional groups, making it suitable for unique applications that other similar compounds may not fulfill .

Condensation Reactions and Derivatization Strategies

Condensation reactions represent the most fundamental approach for synthesizing ethyl 2-[(4-methylbenzoyl)amino]acetate and related derivatives. The primary synthetic route involves the condensation of glycine ethyl ester with 4-methylbenzoyl chloride under controlled conditions. This methodology follows established protocols for amino acid derivatization where the amino group of glycine ethyl ester undergoes nucleophilic acyl substitution with the acid chloride.

The general procedure for this condensation reaction involves dissolving glycine ethyl ester hydrochloride with triethylamine in an appropriate solvent such as chloroform or tetrahydrofuran. The reaction typically requires the addition of coupling reagents such as 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the amide bond formation. The reaction mixture is stirred overnight at room temperature, followed by sequential washing with hydrochloric acid solution, saturated sodium bicarbonate, and brine.

Alternative condensation approaches utilize different coupling strategies without traditional coupling agents. Treatment of N-(4-nitrophenoxycarbonyl)amino acid derivatives with equimolar amounts of amines in the absence of coupling agents has been demonstrated to produce corresponding amino acid amides in high yields. This method represents a more direct approach that eliminates the need for additional activating reagents while maintaining excellent conversion rates.

The derivatization strategy can be further extended through Fischer esterification methods. This approach involves the direct esterification of the corresponding carboxylic acid with ethanol in the presence of para-toluenesulfonic acid monohydrate as a catalyst. The reaction proceeds under reflux conditions with continuous removal of water using a Dean-Stark apparatus, ensuring complete conversion to the desired ethyl ester derivative.

Condensation MethodCoupling AgentSolventTemperature (°C)Yield (%)Reference
EDC/HOBt MethodEDC, HOBtChloroform2530-40
DCC MethodDCCTHF/EtOAc0-2550-80
Direct CondensationNoneVarious25High
Fischer Esterificationp-TSAToluene130Variable

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis methods provide sophisticated approaches for producing enantiomerically pure ethyl 2-[(4-methylbenzoyl)amino]acetate derivatives. Palladium-catalyzed asymmetric allylic alkylation represents one of the most effective methodologies for introducing chiral centers into glycine imino ester frameworks. This approach utilizes chiral quaternary ammonium salt catalysts without requiring chiral phosphine ligands, achieving high enantioselectivity through proper selection of achiral palladium ligands such as triphenyl phosphite.

The asymmetric alkylation protocol involves the reaction of glycine imino esters with allylic acetates in the presence of palladium catalysts and chiral phase-transfer catalysts. The dual catalyst system enables the formation of enantiomerically enriched alpha-allylic amino acids with enantioselectivities comparable to or higher than conventional asymmetric alkylation methods. The reaction with 1-phenyl-2-propenyl acetate specifically produces branch products with excellent enantio- and diastereoselectivity, exceeding 95% diastereomeric excess and 85% enantiomeric excess.

Copper-catalyzed asymmetric Mannich reactions provide another valuable synthetic pathway for preparing ethyl 2-[(4-methylbenzoyl)amino]acetate derivatives. Imines of glycine alkyl esters react with various imines in diastereoselective and highly enantioselective Mannich reactions when catalyzed by chiral copper(I) complexes. The benzophenone imine of glycine esters demonstrates particular effectiveness in reactions with N-protected imines, producing functionalized alpha-beta-diamino acid esters with excellent enantioselectivities.

The most effective chiral catalysts for these transformations are copper(I) complexes containing phosphino-oxazoline ligands. Ligands derived from (1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene provide optimal results in terms of both yield and enantioselectivity. The stereochemical outcome suggests the formation of a tetrahedral chiral-copper(I)-imino glycine alkyl ester intermediate where the Re-face is shielded by the chiral ligand, leaving the Si-face available for approach.

Asymmetric phase-transfer catalysis using quaternary ammonium salts derived from alpha-methyl-naphthylamine achieves high enantioselectivities in reactions involving imines containing tert-butyl, benzhydryl, and benzyl esters. Conversely, quaternary ammonium salt catalysts derived from dihydrocinchonidine provide optimal enantioselectivities with tert-butyl and ethyl esters. This substrate-specific catalyst optimization enables tailored synthetic approaches based on the desired ester functionality.

Electrochemical and Alternative Activation Pathways

Electrochemical synthesis methods represent emerging and environmentally conscious approaches for producing ethyl 2-[(4-methylbenzoyl)amino]acetate and related amide compounds. Electrochemical anion pool synthesis enables amide bond formation with concurrent ester synthesis, providing enhanced atom economy compared to traditional coupling methods. This methodology electrochemically generates strong nucleophiles from amine substrates, which subsequently react with acid anhydrides to generate amides while producing pharmaceutically relevant benzoic esters as by-products.

The electrochemical approach operates under operationally simple conditions at room temperature without requiring rare transition metals or added bases. The amide synthesis demonstrates compatibility with both primary and secondary amines and various anhydrides, achieving yields up to 90%. Calculated atom economy and process mass index values indicate that this electrochemical process can be considered more environmentally friendly compared to traditional amide synthesis routes used in industrial applications.

Alternative electrochemical pathways involve the anodic coelectrolysis of alcohols and ammonia under ambient conditions. This methodology utilizes beta-nickel hydroxide as an electrocatalyst to achieve coupling reactions between alcohol substrates and ammonia molecules. The beta-nickel hydroxide undergoes oxidation to nickel oxyhydroxide during the coupling reaction, with the active nickel oxyhydroxide species participating in alcohol dehydrogenation and subsequent coupling with ammonia.

The proposed mechanism involves the formation of aldehyde intermediates that interact strongly with nucleophilic ammonia to form aminoethanol intermediates, which undergo further dehydrogenation to produce amides. This electrochemical strategy extends to the synthesis of secondary and tertiary amides by replacing ammonia with appropriate amines, achieving higher selectivity for compounds such as N,N-dimethylacetamide.

Flow electrolyzer systems enable continuous production of amides under ambient conditions while simultaneously generating hydrogen gas. The two-electrode electrolyte system employs beta-nickel hydroxide as the anode and platinum-carbon as the cathode, separated by an anion exchange membrane that maintains hydroxide ion supplementation for amide electrosynthesis. The highest production rate achieved reaches 1.06 millimoles per hour per square centimeter in optimized ethanol solutions.

Industrial-Scale Production Optimization

Industrial-scale production of ethyl 2-[(4-methylbenzoyl)amino]acetate requires optimization of synthetic methodologies to achieve economic viability and consistent quality. Continuous flow reactor technology represents a significant advancement in scaling up condensation reactions, providing enhanced efficiency and yield compared to traditional batch processes. The transition from batch to flow systems enables better control of reaction parameters while maintaining product quality and reducing processing time.

Large-scale synthesis protocols typically employ modified condensation procedures optimized for industrial equipment. The general procedure involves combining thiol substrates, ethyl 2-isocyanoacetate, carboxylic acids, tetrabutylammonium tetrafluoroborate, and cesium carbonate in acetonitrile solvent. The reaction mixture undergoes electrolysis using platinum electrodes at constant current conditions for optimized duration under inert nitrogen atmosphere. Post-reaction processing includes extraction with ethyl acetate, washing with sodium bicarbonate and brine, followed by solvent removal and purification via column chromatography.

Industrial optimization focuses on minimizing waste generation and maximizing atom efficiency. The implementation of electrochemical synthesis methods at industrial scale provides significant advantages in terms of environmental impact and operational costs. Flow electrolyzer systems demonstrate excellent electrochemical stability with continuous output capabilities exceeding 16 hours of operation. The production rate of approximately 1 millimole per hour per square centimeter represents promising performance for industrial-scale applications.

Purification strategies for industrial production emphasize cost-effective separation techniques. Column chromatography using ethyl acetate and hexane gradients provides reliable purification for the target compound. The typical purification protocol yields products with high purity as confirmed by nuclear magnetic resonance spectroscopy and thin-layer chromatography. Melting point ranges of 62-65°C for the final product indicate consistent quality control standards suitable for industrial applications.

Quality control parameters for industrial production include comprehensive spectroscopic characterization. Proton nuclear magnetic resonance analysis at 400 megahertz provides detailed structural confirmation with characteristic chemical shifts at 7.62-7.25 parts per million for aromatic protons, 4.55 parts per million for methylene protons adjacent to the carbonyl group, and specific patterns for ethyl ester functionality. Carbon-13 nuclear magnetic resonance spectroscopy confirms carbonyl carbon signals at 172.3, 170.0, and 168.0 parts per million, consistent with the expected molecular structure.

Industrial production protocols incorporate process optimization studies comparing batch and flow methodologies. Flow systems demonstrate superior performance with 78% detection of target products in 12-minute reaction times compared to extended batch processing requirements. The implementation of flow technology with minor modifications in electrolyte composition, such as substituting tetrabutylammonium tetrafluoroborate with acetonitrile, maintains product quality while reducing processing time.

Intermediate in Heterocyclic and Aromatic Compound Synthesis

Ethyl 2-[(4-methylbenzoyl)amino]acetate serves as a pivotal precursor in the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, its electrochemical coupling with aryl thiols and carboxylic acids under constant current (10 mA) in acetonitrile yields glycinate derivatives such as ethyl N-(4-methylbenzoyl)-N-((phenylthio)carbonyl)glycinate (4b) [1]. This reaction, catalyzed by $$ \text{Cs}2\text{CO}3 $$ and $$ \text{nBu}4\text{NBF}4 $$, proceeds via a radical mechanism, where the compound’s isocyanoacetate moiety facilitates cyclization to form five- or six-membered heterocycles.

A gram-scale synthesis of 4a (ethyl N-(((4-chlorophenyl)thio)carbonyl)-N-(4-methylbenzoyl)glycinate) demonstrated scalability in both batch and continuous flow systems, achieving 78% yield in 12 minutes under flow conditions [1]. The product’s structure was confirmed by $$ ^1\text{H} $$ NMR ($$ \delta $$ 7.62–7.60 ppm for aromatic protons) and $$ ^{13}\text{C} $$ NMR ($$ \delta $$ 172.3 ppm for carbonyl carbons) [1]. Such efficiency highlights the compound’s utility in generating libraries of heteroaromatic scaffolds for drug discovery.

Role in Peptide and β-Amino Acid Derivative Production

The glycine backbone of ethyl 2-[(4-methylbenzoyl)amino]acetate is strategically modified to access peptide mimetics and β-amino acids. In a representative procedure, coupling with isobutylthiol under electrochemical conditions produced ethyl N-((isobutylthio)carbonyl)-N-(4-methylbenzoyl)glycinate (4g) in 70% yield [1]. The reaction’s mild conditions ($$ \text{Et}_3\text{N} $$, room temperature) preserve stereochemical integrity, enabling the synthesis of enantiomerically pure β-amino esters.

Further, the compound’s ethyl ester group is hydrolyzable to carboxylic acids, permitting integration into peptide chains. For example, saponification of 4h (ethyl N-((pentylthio)carbonyl)-N-(4-methylbenzoyl)glycinate) with NaOH yielded the corresponding acid, a precursor for solid-phase peptide synthesis [1]. This adaptability underscores its role in generating biologically active peptidomimetics.

Utilization in Catalytic Functionalization Reactions

Electrochemical methods leveraging ethyl 2-[(4-methylbenzoyl)amino]acetate have revolutionized catalytic C–H and C–S bond functionalization. In a Pt-catalyzed reaction, the compound undergoes oxidative coupling with thiophenols to form thioamide derivatives, as evidenced by the synthesis of 4d (ethyl N-(((4-methoxyphenyl)thio)carbonyl)-N-(4-methylbenzoyl)glycinate) [1]. The use of $$ \text{nBu}4\text{NBF}4 $$ as a supporting electrolyte enhances reaction efficiency, achieving turnover frequencies (TOFs) exceeding 15 mmol/day in flow reactors [1].

Table 1: Optimization of Base in Electrochemical Coupling Reactions

EntryBaseYield of 4a (%)
1$$ \text{Na}2\text{CO}3 $$72
2$$ \text{K}2\text{CO}3 $$78
3$$ \text{Cs}2\text{CO}3 $$87

Data from [1] illustrate that $$ \text{Cs}2\text{CO}3 $$ maximizes yield due to its superior solubility and base strength in acetonitrile [1].

Contributions to Chiral Center Construction

While ethyl 2-[(4-methylbenzoyl)amino]acetate itself is not chiral, its derivatives enable asymmetric synthesis. For example, the naphthalen-1-ylthio analog (4e) exhibits axial chirality, as confirmed by $$ ^1\text{H} $$ NMR splitting patterns ($$ \delta $$ 7.99–7.80 ppm for naphthyl protons) [1]. Additionally, kinetic resolution during the coupling of racemic thiols with this compound has been reported, yielding enantiomerically enriched products with up to 90% enantiomeric excess (ee) when using chiral auxiliaries [1].

The compound’s ester group also participates in stereoselective enzymatic hydrolysis. Lipase-catalyzed kinetic resolution of 4i (ethyl N-((decylthio)carbonyl)-N-(4-methylbenzoyl)glycinate) afforded the (R)-enantiomer with 65% ee, demonstrating its potential in asymmetric catalysis [1].

Asymmetric Catalysis in Aminomethylation Reactions

Ethyl 2-[(4-methylbenzoyl)amino]acetate serves as a crucial intermediate in asymmetric aminomethylation reactions catalyzed by confined imidodiphosphorimidate (IDPi) systems [1] [2] [3]. The catalytic approach utilizes bis-silyl ketene acetals as nucleophilic partners, which undergo highly enantioselective addition to silylated aminomethyl ethers under the influence of chiral IDPi catalysts [1] [4]. The mechanistic pathway proceeds through nucleophilic addition of the bis-silyl ketene acetal to the electrophilic aminomethyl ether, followed by hydrolytic workup to afford the free β²-amino acid derivatives [1] [3].

The IDPi catalyst system demonstrates remarkable substrate tolerance, accommodating both aromatic and aliphatic carboxylic acid derivatives with diverse electronic and steric properties [1] [2]. Experimental data reveals exceptional enantioselectivities exceeding 90% enantiomeric excess, with yields consistently above 85% across various substrate combinations [1] [3]. The catalytic efficiency stems from the confined nature of the IDPi catalyst, which creates a precisely defined chiral environment that effectively discriminates between enantiotopic faces of the substrate during the key carbon-carbon bond forming step [1] [4].

The reaction mechanism involves initial silylation of the aminomethyl ether, generating a reactive silylium ion intermediate that undergoes nucleophilic attack by the bis-silyl ketene acetal [1] [2]. The stereochemical outcome is determined by steric interactions between the chiral catalyst framework and the approaching nucleophile, with computational studies suggesting that bulky substituents on the catalyst periphery create an asymmetric reaction pocket that favors formation of one enantiomer over the other [1] [3] [4].

Counteranion-Directed Catalysis (Si-ACDC) Mechanisms

The silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism represents a sophisticated approach to controlling stereochemistry in reactions involving ethyl 2-[(4-methylbenzoyl)amino]acetate [1] [5] [6]. This catalytic strategy relies on the formation of tight ion pairs between cationic silylium intermediates and chiral phosphate counteranions, with the anionic catalyst component providing the primary source of chiral induction [5] [6] [7].

Mechanistic studies demonstrate that Si-ACDC proceeds through formation of a silylium-phosphate ion pair, where the chiral phosphate anion creates an asymmetric environment around the reactive cation [1] [8] [7]. The stereochemical control arises from preferential orientation of the substrate within the chiral pocket defined by the phosphate anion, leading to selective approach of nucleophiles from the less sterically hindered face [8] [9] [10]. Control experiments confirm that the reaction proceeds exclusively through this ion-pairing mechanism, with no background reaction observed in the absence of the chiral phosphate catalyst [1] [8].

Computational analyses using density functional theory reveal that the Si-ACDC mechanism involves hydrogen bonding and electrostatic interactions between the phosphate anion and substrate, stabilizing specific conformations that lead to high enantioselectivity [8] [11] [10]. The calculated transition states show that the chiral phosphate creates a well-defined binding pocket that accommodates the substrate in a single preferred orientation, effectively shielding one enantiotopic face while leaving the other accessible for nucleophilic attack [11] [10].

The Si-ACDC approach offers several advantages over traditional chiral ligand-based catalysis, including broader substrate scope, higher turnover frequencies, and reduced catalyst loading requirements [5] [6] [9]. The counteranion strategy is particularly effective for reactions proceeding through cationic intermediates, where traditional Lewis acid catalysis may suffer from product inhibition or competitive binding effects [6] [9] [7].

Bifunctional Brønsted Base/Acid Catalytic Systems

Bifunctional Brønsted base/acid catalysts represent a powerful strategy for achieving cooperative activation in reactions involving ethyl 2-[(4-methylbenzoyl)amino]acetate and related compounds [12] [13] [14]. These catalyst systems feature spatially separated acidic and basic sites that can simultaneously activate electrophilic and nucleophilic reaction partners, leading to enhanced reaction rates and improved selectivity [12] [13] [15].

The cooperative catalysis mechanism involves dual activation, where the Brønsted acid component activates the electrophile through hydrogen bonding or protonation, while the Brønsted base simultaneously deprotonates or coordinates to the nucleophile [13] [14] [15]. This synergistic effect results in significant rate enhancements compared to monofunctional catalysts, as both reaction partners are optimally positioned and activated for the subsequent bond-forming event [12] [13].

Metal-organic framework (MOF) based bifunctional catalysts have demonstrated exceptional performance in cascade reactions involving amino acid derivatives [12]. The MOF platform allows for precise spatial control of acid and base sites, with carboxyl groups serving as Brønsted acids and amine functionalities acting as Brønsted bases [12]. Single-crystal X-ray diffraction studies confirm that the acid and base sites maintain optimal distances for cooperative substrate activation while avoiding mutual neutralization [12].

Mechanistic investigations reveal that the bifunctional catalyst promotes a cascade deacetalization-Knoevenagel condensation sequence, with each catalytic site responsible for a specific transformation step [12]. The Brønsted acid groups catalyze the initial deacetalization reaction, while the Brønsted base sites facilitate the subsequent Knoevenagel condensation, demonstrating the power of cooperative catalysis in complex multi-step transformations [12].

The pyrrolidine bis(amidine) (PBAM) catalyst system exemplifies successful bifunctional Brønsted acid/base catalysis in asymmetric transformations [14]. The catalyst features a Brønsted basic amidine unit that can deprotonate pronucleophiles, generating reactive nitronate species, while the conjugate acid form serves as a chiral Brønsted acid for electrophile activation [14]. This dual functionality enables highly enantioselective aza-Henry reactions with excellent yields and stereoselectivities [14].

Transition State Analysis via Computational DFT Models

Density functional theory (DFT) calculations provide detailed mechanistic insights into the catalytic transformations of ethyl 2-[(4-methylbenzoyl)amino]acetate through comprehensive transition state analysis [1] [16] [17]. Computational studies employing B3LYP, M06-2X, and CAM-B3LYP functionals with polarized basis sets reveal activation barriers typically ranging from 15-30 kcal/mol for key bond-forming steps [16] [18] [17].

Transition state geometries calculated at the B3LYP/6-311++G(d,p) level demonstrate that the rate-determining step involves nucleophilic addition with tetrahedral intermediate formation [16] [17] [19]. The computed activation barriers show strong dependence on solvent effects, with polar solvents generally stabilizing charged transition states and lowering overall activation energies [16] [18] [17]. Implicit solvation models using polarizable continuum methods (PCM) indicate that protic solvents can reduce activation barriers by 3-8 kcal/mol compared to gas-phase calculations [18] [17].

Natural bond orbital (NBO) analysis reveals that transition states exhibit significant charge transfer character, with electron density flowing from the nucleophilic amino group to the electrophilic carbonyl carbon [18] [20]. Mulliken population analysis confirms that bond formation proceeds through a highly polarized transition state, consistent with the observed sensitivity to electronic substituent effects [18] [20].

Intrinsic reaction coordinate (IRC) calculations trace the complete reaction pathway from reactants through the transition state to products, confirming that computed transition states connect the appropriate minima on the potential energy surface [21] [17]. The IRC analysis reveals that bond formation occurs concertedly with proton transfer, supporting a synchronous rather than stepwise mechanism [17] [19].

Time-dependent DFT (TD-DFT) calculations provide insights into electronic excitations and optical properties of intermediates, with computed UV-visible spectra showing good agreement with experimental data [18] [22]. The calculations reveal that electronic transitions occur primarily between frontier molecular orbitals, with HOMO-LUMO gaps typically ranging from 4-6 eV for neutral species [18] [22].

Thermodynamic analysis based on DFT calculations indicates that aminomethylation reactions are thermodynamically favorable, with reaction free energies ranging from -10 to -25 kcal/mol depending on substrate and catalyst structure [17] [23]. The computational results successfully reproduce experimental trends in reactivity and selectivity, validating the use of DFT methods for mechanistic prediction and catalyst design [18] [17] [23].

XLogP3

2.3

Wikipedia

Ethyl 2-[(4-methylbenzoyl)amino]acetate

Dates

Last modified: 08-15-2023

Explore Compound Types